molecular formula C10H12ClIN2O2 B592160 tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate CAS No. 1622407-12-8

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Cat. No.: B592160
CAS No.: 1622407-12-8
M. Wt: 354.572
InChI Key: XUBOHMHNNCJPHN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds bearing multiple substituents. The compound is officially designated as this compound, which precisely describes the substitution pattern on the pyridine ring and the nature of the carbamate functional group. The Chemical Abstracts Service registry number 1622407-12-8 serves as the unique identifier for this specific compound in chemical databases and literature.

The molecular formula C₁₀H₁₂ClIN₂O₂ indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 354.57 grams per mole. The International Chemical Identifier string 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key XUBOHMHNNCJPHN-UHFFFAOYSA-N serves as a fixed-length hash of the International Chemical Identifier string, facilitating database searches and chemical informatics applications.

The systematic naming reflects the specific substitution pattern where the chlorine atom occupies position 6 of the pyridine ring, the iodine atom is located at position 3, and the carbamate nitrogen is attached to position 2. This nomenclature system ensures unambiguous identification of the compound among related structural isomers that differ in halogen positioning. The European Community number and other regulatory identifiers provide additional means of compound identification in commercial and regulatory contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the planar aromatic pyridine ring system decorated with halogen substituents of significantly different sizes and electronic properties. The chlorine atom at position 6 and the iodine atom at position 3 create an asymmetric substitution pattern that influences both the electronic distribution and steric environment around the pyridine nucleus. The carbamate functional group attached to position 2 introduces additional conformational considerations due to the potential for rotation around the carbon-nitrogen bond connecting the pyridine ring to the carbamate moiety.

The tert-butyl group of the carbamate functionality adopts a tetrahedral geometry around the central carbon atom, with the three methyl groups arranged to minimize steric interactions. The bulky nature of the tert-butyl substituent creates significant steric hindrance that influences the overall molecular conformation and potentially restricts rotation around certain bonds. The carbamate linkage itself exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, which can lead to restricted rotation and preferred conformational states.

Halogen substitution effects play a crucial role in determining the molecular geometry and electronic properties of the compound. The chlorine atom, being smaller and more electronegative than iodine, exerts different inductive and mesomeric effects on the pyridine ring system. The larger iodine atom at position 3 not only influences electronic distribution but also creates steric bulk that may affect intermolecular interactions and crystal packing arrangements. The combination of these substituent effects results in a unique three-dimensional molecular structure that distinguishes this compound from other halogenated pyridine derivatives.

Crystallographic Studies and Solid-State Arrangement

The solid-state characteristics of this compound have been documented in terms of its physical appearance and storage requirements, providing insights into its crystalline nature. The compound is reported to exist as a solid material with an appearance ranging from white to gray to light yellow powder or crystals, indicating the formation of crystalline domains in the solid state. The storage requirements of maintaining the compound in a dark place under inert atmosphere at temperatures between 2-8 degrees Celsius suggest sensitivity to light, moisture, and elevated temperatures that could affect crystal stability.

The crystalline arrangement of molecules in the solid state is likely influenced by the presence of halogen atoms that can participate in halogen bonding interactions with neighboring molecules. The iodine atom, in particular, can act as a halogen bond donor due to its polarizable electron cloud and the presence of a positive sigma-hole along the carbon-iodine bond axis. These intermolecular interactions, combined with potential hydrogen bonding involving the carbamate nitrogen-hydrogen group, contribute to the overall crystal packing and stability of the solid form.

The molecular packing in crystals is further influenced by the bulky tert-butyl group, which creates steric demands that must be accommodated within the crystal lattice. The asymmetric substitution pattern on the pyridine ring, with chlorine and iodine atoms at different positions, results in a polar molecule that may exhibit specific orientational preferences in the solid state. The combination of van der Waals interactions, halogen bonding, and potential hydrogen bonding creates a complex network of intermolecular forces that determine the final crystalline structure and physical properties of the compound.

Comparative Analysis with Structural Analogues

Comparison of this compound with its structural analogues reveals important structure-activity relationships and synthetic accessibility patterns among halogenated pyridine carbamates. The positional isomer tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, bearing the Chemical Abstracts Service number 400777-00-6, represents a closely related compound where the iodine atom occupies position 4 rather than position 3 of the pyridine ring. This positional difference significantly affects the electronic distribution and potential reactivity patterns, with the 4-iodo isomer exhibiting different synthetic utility in cross-coupling reactions and other transformations.

Another related analogue, tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate with Chemical Abstracts Service number 855784-39-3, demonstrates how changes in both halogen positions can dramatically alter molecular properties. In this isomer, the chlorine atom occupies position 2 and the iodine atom position 4, while the carbamate group is attached to position 3, creating a completely different substitution pattern that affects both electronic properties and steric interactions. The molecular weight of 354.58 grams per mole for this isomer is virtually identical to the target compound, highlighting how positional isomerism can maintain molecular composition while altering chemical behavior.

The synthesis and characterization of these structural analogues provide valuable insights into the effects of halogen positioning on molecular stability and reactivity. The target compound this compound with its specific substitution pattern has been shown to exhibit good stability under appropriate storage conditions, with reported purity levels of 95 percent being routinely achievable. Comparative studies suggest that the positioning of halogens relative to the carbamate functionality influences both the ease of synthesis and the stability of the final product, with certain substitution patterns being more favorable for maintaining compound integrity during storage and handling.

The availability of multiple positional isomers also enables systematic structure-activity relationship studies that can inform the design of new synthetic targets and optimize reaction conditions for specific transformations. The documented synthesis of related compounds such as tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate through lithiation and iodination procedures provides mechanistic insights that can be applied to the preparation of the target compound. These comparative analyses demonstrate the importance of precise substitution patterns in determining the overall utility and characteristics of halogenated pyridine carbamate derivatives in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOHMHNNCJPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The Boc group is introduced to pyridine amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, 6-chloropyridin-2-amine is treated with Boc₂O in tetrahydrofuran (THF) using sodium bis(trimethylsilyl)amide (NaHMDS) as a base:

Procedure :

  • Dissolve 6-chloropyridin-2-amine (1 equiv) in anhydrous THF at 0°C.

  • Add NaHMDS (2 equiv) dropwise, followed by Boc₂O (1.05 equiv).

  • Stir overnight at room temperature.

  • Purify via chromatography to isolate tert-butyl (6-chloropyridin-2-yl)carbamate.

Key Data :

  • Yield : 85–90%.

  • ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, NH), 7.72 (s, 1H, Ar-H), 1.53 (s, 9H, t-Bu).

Regioselective Iodination via Directed Lithiation

Lithiation-Iodination Mechanism

The Boc group directs ortho-lithiation, enabling iodine insertion at the 3-position of the pyridine ring. n-Butyllithium (n-BuLi) with tetramethylethylenediamine (TMEDA) in diethyl ether or THF is standard:

Procedure :

  • Cool tert-butyl (6-chloropyridin-2-yl)carbamate (1 equiv) and TMEDA (3 equiv) in THF to −78°C.

  • Add n-BuLi (2.2 equiv) dropwise, warm to −10°C, and stir for 2 hours.

  • Recool to −78°C, add iodine (2.2 equiv) in THF, and warm to room temperature.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica chromatography.

Optimization Insights :

  • Solvent : THF improves solubility over diethyl ether.

  • Temperature : Lithiation at −78°C minimizes side reactions.

  • Base : TMEDA chelates Li⁺, enhancing regioselectivity.

Key Data :

ParameterValueSource
Yield33–57%
¹H NMR (CDCl₃) δ 8.93 (s, 1H), 7.72 (s, 1H)
MS (m/z) 355 [M+H]⁺

Alternative Iodination Methods

Halogen Exchange Reactions

While less common, halogen exchange (e.g., Cl → I) using CuI or Pd catalysts has been explored. However, these methods suffer from lower selectivity and competing side reactions.

Electrophilic Iodination

Iodine monochloride (ICl) in acetic acid selectively iodinates electron-rich positions but is incompatible with acid-sensitive Boc groups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct singlet for the Boc group (δ 1.53) and aromatic protons confirm structure.

  • LC-MS : Molecular ion peak at m/z 355 [M+H]⁺ aligns with theoretical mass.

  • Purity : >95% by HPLC (C18 column, MeOH/H₂O).

Scalability and Industrial Considerations

Cost Efficiency

  • Boc₂O Expense : Accounts for ~40% of material costs.

  • Solvent Recovery : THF and diethyl ether are recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Carbamate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 6-Cl, 3-I C₁₀H₁₂ClIN₂O₂ 354.57 1622407-12-8 High reactivity due to iodine; used in cross-coupling
tert-Butyl (6-chloropyridin-2-yl)carbamate 6-Cl C₁₀H₁₃ClN₂O₂ 228.68 159603-71-1 Precursor for further halogenation; lacks iodine
tert-Butyl (6-iodopyridin-2-yl)carbamate 6-I C₁₀H₁₃IN₂O₂ 320.13 - Single iodine substituent; used in coupling reactions
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate 6-Cl, 3-CH₃ C₁₁H₁₅ClN₂O₂ 242.70 679392-20-2 Methyl group enhances stability; lower molecular weight
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-CH₂ C₁₂H₁₅BrClN₂O₂ 349.62 - Bromine substituent for alternative reactivity

Purity and Commercial Availability

  • The target compound is typically sold at ≥95% purity, consistent with analogs like tert-butyl (6-chloro-3-methylpyridin-2-yl)carbamate (>95% purity) .
  • Scalability varies; iodine-containing derivatives are often costlier due to the price of iodination reagents .

Biological Activity

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₂ClIN₂O₂ and a molecular weight of 354.57 g/mol. It features a pyridine ring substituted with chlorine and iodine at the 6 and 3 positions, respectively, along with a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities, particularly in the development of pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This property makes it a potential candidate for drug development targeting specific enzymes involved in disease processes.
  • Receptor Interaction : The compound may interact with various biological receptors, modulating their activity through π-π interactions with aromatic amino acids in proteins.
  • Nucleophilic Substitution : The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, which can lead to further functionalization and increased biological activity.

Biological Targets

Interaction studies have revealed that this compound interacts with multiple biological targets, including:

  • Kinases : It has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways, which are critical for cell proliferation and survival.
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against viruses like dengue due to its ability to inhibit viral replication mechanisms .

Antiviral Activity

Research has indicated that compounds similar to this compound demonstrate significant antiviral activity. For instance, a study highlighted the effectiveness of pyridine-based compounds in inhibiting dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This model accurately reflects human physiology and disease mechanisms better than traditional immortalized cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological efficacy. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets. For example:

Compound NameKey FeaturesBiological Activity
tert-Butyl (6-chloropyridin-2-yl)carbamateLacks iodine substitutionModerate enzyme inhibition
tert-Butyl (4,6-dichloropyridin-2-yl)carbamateTwo chlorine substituentsEnhanced receptor interaction
tert-Butyl (6-bromopyridin-2-yl)carbamateBromine instead of chlorineVariable activity based on bromine's electronic effects

These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity.

Applications in Medicinal Chemistry

This compound is being studied for its potential applications in:

  • Pharmaceutical Development : As a building block for synthesizing novel drugs targeting specific enzymes or receptors.
  • Agrochemicals : Its ability to interact with biological systems makes it suitable for developing herbicides and insecticides.
  • Biological Research : Used as a tool compound to investigate enzyme functions and cellular pathways.

Q & A

Q. What are the common synthetic routes for tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. A two-step approach is often employed: (1) introduction of the carbamate group via reaction with tert-butyl carbamate under coupling conditions (e.g., using palladium catalysts), followed by (2) halogenation (chlorination and iodination) at specific positions. For instance, iodination at the 3-position may utilize N-iodosuccinimide (NIS) in the presence of a Lewis acid. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as over-halogenation .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, pyridine ring protons between δ 7–8 ppm). 13^{13}C NMR confirms carbamate carbonyl resonance near δ 155 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H12_{12}ClIN2_2O2_2, MW 354.57 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and stereoelectronic effects .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in inert, anhydrous environments (e.g., under argon) to prevent hydrolysis of the carbamate group. Solubility in DMSO or DMF allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

The 3-position iodination on the pyridine ring may compete with undesired sites. Use directing groups (e.g., carbamate at 2-position) to enhance regioselectivity. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., NIS vs. I2_2). Monitor reaction progress via TLC or HPLC-MS to terminate before byproduct formation .

Q. What methodologies resolve contradictions in spectroscopic data for structural analogs?

Discrepancies in NMR shifts between analogs (e.g., tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate vs. tert-butyl (6-bromo-3-iodopyridin-2-yl)carbamate) arise from electronic effects. Use comparative analysis:

  • Overlay 1^1H NMR spectra of analogs to identify substituent-induced deshielding.
  • Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How does the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl carbamate acts as a protecting group, enhancing steric hindrance to direct metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the iodine site. Kinetic studies show that bulky substituents slow down competing reactions at the chlorine position, improving yield in Pd-mediated transformations .

Q. What degradation pathways occur under acidic/basic conditions?

Hydrolysis of the carbamate group is pH-dependent:

  • Acidic conditions : Cleavage to form CO2_2 and tert-butanol, leaving a free amine.
  • Basic conditions : Nucleophilic attack at the carbonyl carbon, yielding a carboxylate intermediate. Monitor degradation via LC-MS and optimize synthetic steps to minimize exposure to polar protic solvents .

Methodological Notes

  • Crystallography : Use SHELXL for refining twinned or high-resolution data, leveraging its robust algorithms for handling disordered tert-butyl groups .
  • Synthesis Optimization : Employ design of experiments (DoE) to map the impact of temperature, catalyst loading, and solvent on iodination efficiency .
  • Contradiction Analysis : Cross-validate unexpected spectral data with computational chemistry tools (e.g., Gaussian for NMR chemical shift predictions) .

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